Terpentecin

Description

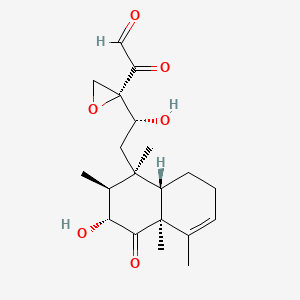

Structure

2D Structure

3D Structure

Properties

CAS No. |

100440-25-3 |

|---|---|

Molecular Formula |

C20H28O6 |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

2-[(2S)-2-[(1R)-2-[(1S,2S,3R,4aS,8aS)-3-hydroxy-1,2,4a,5-tetramethyl-4-oxo-3,7,8,8a-tetrahydro-2H-naphthalen-1-yl]-1-hydroxyethyl]oxiran-2-yl]-2-oxoacetaldehyde |

InChI |

InChI=1S/C20H28O6/c1-11-6-5-7-13-18(3,12(2)16(24)17(25)19(11,13)4)8-14(22)20(10-26-20)15(23)9-21/h6,9,12-14,16,22,24H,5,7-8,10H2,1-4H3/t12-,13+,14-,16-,18-,19-,20+/m1/s1 |

InChI Key |

ISTOHHFNKVUOKP-SHNWCLPJSA-N |

SMILES |

CC1C(C(=O)C2(C(C1(C)CC(C3(CO3)C(=O)C=O)O)CCC=C2C)C)O |

Isomeric SMILES |

C[C@@H]1[C@H](C(=O)[C@]2([C@H]([C@]1(C)C[C@H]([C@@]3(CO3)C(=O)C=O)O)CCC=C2C)C)O |

Canonical SMILES |

CC1C(C(=O)C2(C(C1(C)CC(C3(CO3)C(=O)C=O)O)CCC=C2C)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Terpentecin; Antibiotic MF 730N6; MF 730N6 |

Origin of Product |

United States |

Foundational & Exploratory

Terpentecin: A Technical Guide to its Discovery, Origin, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpentecin is a diterpenoid antibiotic with potent antitumor properties, acting as a topoisomerase II inhibitor.[1] This document provides a comprehensive technical overview of the discovery, microbial origin, and detailed biosynthetic pathway of this compound. It includes a compilation of its physicochemical properties, detailed experimental protocols for its isolation and genetic manipulation of the producing organism, and visual diagrams of its biosynthetic pathway and experimental workflows to facilitate further research and development.

Discovery and Origin

This compound was first identified as a novel antitumor antibiotic isolated from the culture broth of a soil-derived microorganism.[2] The initial producing strain, designated MF730-N6, was classified as belonging to the genus Kitasatosporia.[2] However, subsequent taxonomic studies of another producing strain, S-464, identified it as a member of the genus Streptomyces.[1] Further investigation of the MF730-N6 strain also led to its reclassification as Streptomyces griseolosporeus.[3] Currently, both Streptomyces and Kitasatospora are recognized as producers of this compound.[4]

The discovery of this compound was significant due to its biological activity, demonstrating inhibition of both Gram-positive and Gram-negative bacteria and, more importantly, prolonging the survival of mice with leukemia L-1210, P388, and Ehrlich ascites carcinoma.[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈O₆ | [2][4] |

| Molecular Weight | 364 g/mol | [2] |

| 364.4 g/mol | [4] | |

| Class | Diterpenoid, Carbocyclic antibiotic | [4] |

Table 1: Physicochemical Properties of this compound

Biosynthesis of this compound

This compound belongs to the isoprenoid family of natural products, specifically a C20 diterpene.[3] Its complex structure is assembled from isopentenyl diphosphate (B83284) (IPP) precursors.[3] The biosynthetic gene cluster responsible for this compound production has been identified and characterized in Streptomyces griseolosporeus MF730-N6.[3]

The biosynthesis initiates with the formation of the universal diterpene precursor, geranylgeranyl diphosphate (GGDP), from IPP via the mevalonate (B85504) pathway.[3] The GGDP synthase gene is located within the this compound biosynthetic gene cluster.[3]

The key cyclization steps are catalyzed by two distinct diterpene cyclases, encoded by the genes designated as ORF11 and ORF12 within the cluster.[3][5] These enzymes collaboratively convert the linear GGDP molecule into a complex cyclic intermediate, ent-clerod-3,13(16),14-triene (terpentetriene), which possesses the core carbocyclic skeleton of this compound.[3] The proposed biosynthetic pathway then involves further enzymatic modifications to yield the final this compound molecule.[6]

A diagram of the genetic organization of the this compound biosynthetic gene cluster is provided below, followed by a visualization of the biosynthetic pathway.

References

- 1. This compound and ECT4B, new family of topoisomerase II targeting antitumor antibiotics produced by Streptomyces: producing organism, fermentation and large scale purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and characterization of this compound, a new antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. This compound | C20H28O6 | CID 127568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Eubacterial Diterpene Cyclase Genes Essential for Production of the Isoprenoid Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Terpentecin-Producing Microorganisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpentecin, a diterpenoid antibiotic with notable antitumor and antimicrobial properties, represents a promising lead compound in drug discovery. This technical guide provides a comprehensive overview of the microorganisms known to produce this compound, with a primary focus on actinomycetes of the genus Streptomyces. It delves into the intricacies of the this compound biosynthetic pathway, offers detailed experimental protocols for the isolation, cultivation, and genetic manipulation of producing strains, and outlines methods for the extraction, purification, and quantitative analysis of this compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product discovery, microbial fermentation, and the development of novel therapeutic agents.

This compound-Producing Microorganisms

The principal microorganisms identified as producers of this compound are filamentous bacteria belonging to the genus Streptomyces. While initial reports also implicated the genus Kitasatosporia, subsequent taxonomic studies have refined this classification.

-

Streptomyces griseolosporeus strain MF730-N6 : This strain is the most well-documented producer of this compound.[1] It was originally isolated from a soil sample and has been the subject of extensive research into the biosynthesis of this diterpenoid.

-

Streptomyces sp. strain S-464 : This strain has also been identified as a producer of this compound and a related compound, UCT4B.[2]

While not direct producers of this compound, it is noteworthy that endophytic fungi, such as Drechslera ravenelii, have been found to produce related sesterterpenoid compounds like terpestacin. This highlights the broader potential for discovering novel terpenoid structures in diverse microbial niches.

This compound Biosynthesis Pathway

The biosynthesis of this compound in Streptomyces griseolosporeus proceeds via the mevalonate (B85504) pathway to generate the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGDP). A dedicated gene cluster orchestrates the subsequent cyclization and modification steps to yield the final this compound molecule.

The key enzymatic steps involved are:

-

Formation of GGDP : The mevalonate pathway synthesizes isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form GGDP.

-

Cyclization : Two diterpene cyclases, encoded by genes within the this compound biosynthetic gene cluster, catalyze the complex cyclization of GGDP into the characteristic clerodane skeleton of this compound. This proceeds through a terpentetriene (B1263631) intermediate.

-

Oxidative Modifications : A series of tailoring enzymes, including cytochrome P450 monooxygenases, are presumed to be responsible for the subsequent oxidative modifications that functionalize the diterpene scaffold to produce this compound.

References

Terpentecin Production from Kitasatosporia Strain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the production of Terpentecin, a diterpenoid antibiotic with antitumor properties, from Kitasatosporia strain MF730-N6. It details the biosynthetic pathway of this compound, comprehensive experimental protocols for fermentation, extraction, and purification, and methods for quantification. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and development.

Introduction

This compound is a novel antitumor antibiotic isolated from the culture broth of Kitasatosporia griseola strain MF730-N6.[1] It belongs to the diterpene class of natural products and has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as the ability to prolong the survival period of mice with leukemia L-1210, P388, and Ehrlich ascites carcinoma.[1] The molecular formula of this compound has been determined as C20H28O6.[1] This guide outlines the key aspects of its production, from the genetic basis of its biosynthesis to practical laboratory-scale protocols.

This compound Biosynthesis Pathway

The biosynthesis of this compound in Kitasatosporia griseola originates from the mevalonate (B85504) pathway, leading to the formation of the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGDP). A dedicated gene cluster is responsible for the subsequent enzymatic transformations that construct the unique this compound scaffold.

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

Fermentation of Kitasatosporia griseola MF730-N6

This protocol describes the cultivation of Kitasatosporia griseola MF730-N6 for the production of this compound.

3.1.1. Media Composition

Several media can be utilized for the cultivation of Kitasatosporia griseola. The following are standard media suitable for actinomycete growth and secondary metabolite production.

| Component | GYM Streptomyces Medium (g/L) | ISP 2 Medium (g/L) |

| Glucose | 4.0 | 4.0 |

| Yeast Extract | 4.0 | 4.0 |

| Malt Extract | 10.0 | 10.0 |

| CaCO3 | 2.0 | - |

| Agar (for solid media) | 18.0 | 15.0 |

| Distilled Water | 1000 mL | 1000 mL |

| pH | 7.0 - 7.4 | 7.0 |

3.1.2. Inoculum Preparation

-

Prepare a seed culture by inoculating a loopful of Kitasatosporia griseola MF730-N6 from a slant into a 250 mL flask containing 50 mL of GYM Streptomyces Medium broth.

-

Incubate the seed culture at 28-30°C for 2-3 days on a rotary shaker at 200-220 rpm.

3.1.3. Production Fermentation

-

Inoculate a production medium (e.g., 1 L of GYM Streptomyces Medium in a 2.8 L Fernbach flask) with the seed culture (typically 5-10% v/v).

-

Incubate the production culture at 28-30°C for 5-7 days with continuous agitation (200-220 rpm).

-

Monitor the production of this compound periodically by extracting a small sample of the culture broth and analyzing it via HPLC.

3.1.4. Optimal Fermentation Parameters

For maximizing this compound yield, optimization of the following parameters is recommended:

| Parameter | Recommended Range |

| Temperature | 25 - 30°C |

| pH | 6.5 - 7.5 |

| Inoculum Size | 5 - 10% (v/v) |

| Aeration | High (ensure adequate oxygen supply) |

Extraction and Purification of this compound

The following protocol outlines the steps for isolating and purifying this compound from the fermentation broth.

Caption: Workflow for this compound extraction and purification.

3.2.1. Crude Extraction

-

Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation.

-

Extract the supernatant three times with an equal volume of chloroform.[1]

-

Pool the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

3.2.2. Silica Gel Column Chromatography

-

Prepare a silica gel (230-400 mesh) column packed in a suitable non-polar solvent (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate (B1210297) solvent system.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

-

Pool the this compound-containing fractions and evaporate the solvent.

3.2.3. Diaion HP-20 Column Chromatography

-

Prepare a Diaion HP-20 column and equilibrate it with water.

-

Dissolve the partially purified extract in a minimal amount of a suitable solvent (e.g., methanol) and load it onto the column.

-

Wash the column with water to remove polar impurities.

-

Elute this compound using a stepwise or linear gradient of methanol (B129727) in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Collect fractions and analyze them for the presence of pure this compound.

-

Pool the pure fractions and concentrate to yield purified this compound.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this compound.

HPLC Method

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective for separating terpenes.

-

Detection: UV detection at a wavelength determined by the UV spectrum of pure this compound.

-

Quantification: Generate a standard curve using a purified this compound standard of known concentrations. The concentration of this compound in unknown samples can then be determined by comparing their peak areas to the standard curve.

| Parameter | Suggested Conditions |

| Column | C18 Reverse-Phase (5 µm, 4.6 x 250 mm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min, 30-100% B; 20-25 min, 100% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

Data Presentation

While specific yield data from the original isolation papers are not extensively detailed, the following table provides a template for recording and comparing production data under different conditions.

| Fermentation Condition | Medium | Temperature (°C) | Agitation (rpm) | This compound Yield (mg/L) |

| Condition 1 | GYM | 28 | 200 | Data to be filled |

| Condition 2 | ISP 2 | 28 | 200 | Data to be filled |

| Condition 3 | GYM | 30 | 220 | Data to be filled |

Conclusion

This technical guide provides a comprehensive framework for the production and purification of this compound from Kitasatosporia griseola MF730-N6. The detailed protocols and methodologies presented herein are intended to facilitate further research and development of this promising antitumor antibiotic. Optimization of the outlined procedures will be crucial for achieving higher yields and developing a scalable production process.

References

The Synthesis of Terpentecin in Streptomyces: A Technical Guide

An In-depth Examination of the Biosynthesis, Fermentation, and Analysis of a Promising Diterpenoid Antibiotic

Terpentecin, a diterpenoid antibiotic with notable antitumor and antibacterial properties, is a secondary metabolite produced by the actinomycete Streptomyces griseolosporeus MF730-N6.[1] Its complex chemical structure and significant biological activity have garnered interest within the scientific and drug development communities. This technical guide provides a comprehensive overview of the biosynthesis of this compound, including the genetic basis, enzymatic pathway, and methods for its production and analysis, aimed at researchers, scientists, and professionals in the field of drug development.

The this compound Biosynthetic Pathway: From Genes to Molecule

The biosynthesis of this compound in Streptomyces griseolosporeus is orchestrated by a dedicated gene cluster that encodes all the necessary enzymatic machinery. The pathway begins with precursors from the mevalonate (B85504) pathway and proceeds through a series of intricate cyclization and oxidation steps to yield the final product.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound synthesis is located in a contiguous region of the Streptomyces griseolosporeus chromosome. This biosynthetic gene cluster (BGC) contains genes for the precursor pathway, the key cyclases, and putative tailoring enzymes.

| Gene/ORF | Proposed Function | Reference |

| ORF1 (tpn1) | Geranylgeranyl diphosphate (B83284) (GGDP) synthase | |

| ORF2-ORF7 | Mevalonate pathway enzymes | |

| Tpn2 (ORF11) | Type II diterpene cyclase | |

| Tpn3 (ORF12) | Type I diterpene cyclase | |

| Other ORFs | Putative tailoring enzymes (e.g., P450 monooxygenases) |

Enzymatic Synthesis of the this compound Backbone

The formation of the characteristic clerodane diterpene core of this compound is a two-step cyclization cascade initiated from the universal C20 isoprenoid precursor, geranylgeranyl diphosphate (GGDP).

-

Formation of GGDP : The pathway begins with the synthesis of isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP) via the mevalonate pathway, encoded by ORF2-ORF7. GGDP synthase, encoded by ORF1, then catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form GGDP.

-

Initial Cyclization by Tpn2 : The first committed step in this compound biosynthesis is the protonation-initiated cyclization of GGDP, catalyzed by the Type II diterpene cyclase, Tpn2. This enzyme facilitates a series of cyclizations and rearrangements to produce the bicyclic intermediate, terpentedienyl diphosphate.

-

Final Cyclization and Elimination by Tpn3 : The terpentedienyl diphosphate intermediate is then acted upon by the Type I diterpene cyclase, Tpn3. This enzyme catalyzes the ionization of the diphosphate group, followed by further cyclization and elimination of the diphosphate moiety to yield the tricyclic diterpene hydrocarbon, terpentetriene (B1263631).

-

Tailoring Reactions : The final steps in the biosynthesis of this compound involve a series of oxidative modifications of the terpentetriene backbone. While not yet fully characterized, it is proposed that cytochrome P450 monooxygenases and other tailoring enzymes encoded within the gene cluster are responsible for these transformations, leading to the final structure of this compound.

Production of this compound

The production of this compound is achieved through submerged fermentation of Streptomyces griseolosporeus MF730-N6. Optimization of fermentation parameters is crucial for enhancing the yield of this secondary metabolite. While specific, detailed fermentation protocols for maximizing this compound production are not extensively published, general principles for Streptomyces fermentation can be applied.

Fermentation Media and Conditions

The composition of the culture medium and the physical fermentation parameters significantly influence the growth of Streptomyces and the production of secondary metabolites. Below are examples of media components and conditions that are commonly used for the cultivation of Streptomyces and could serve as a starting point for optimizing this compound production.

| Parameter | Typical Range/Value | Rationale |

| Carbon Source | Glucose, Starch, Glycerol (10-40 g/L) | Provides energy and building blocks for growth and biosynthesis. |

| Nitrogen Source | Soybean meal, Yeast extract, Peptone (5-20 g/L) | Provides nitrogen for amino acid and nucleotide synthesis. |

| Inorganic Salts | CaCO₃, MgSO₄, K₂HPO₄, NaCl | Provide essential minerals and buffering capacity. |

| Initial pH | 6.5 - 7.5 | Optimal for Streptomyces growth and enzyme activity. |

| Temperature | 28 - 30 °C | Optimal for the growth of most Streptomyces species. |

| Agitation | 150 - 250 rpm | Ensures proper mixing and oxygen transfer in submerged cultures. |

| Aeration | 0.5 - 1.5 vvm (vessel volumes per minute) | Crucial for the aerobic metabolism of Streptomyces. |

| Fermentation Time | 7 - 14 days | Secondary metabolite production typically occurs in the stationary phase. |

Extraction and Purification

Following fermentation, this compound must be extracted from the culture broth and purified. The original isolation of this compound provides a general framework for this process.[1]

-

Extraction : The culture broth is first separated from the mycelial biomass. This compound can then be extracted from the culture filtrate using an organic solvent such as chloroform.

-

Chromatographic Purification : The crude extract is then subjected to a series of chromatographic steps to purify this compound. This typically involves:

-

Silica Gel Chromatography : To separate compounds based on polarity.

-

Adsorption Chromatography : Using resins like Diaion HP-20.

-

High-Performance Liquid Chromatography (HPLC) : A final polishing step to achieve high purity, often using a reversed-phase column.

-

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quantification and characterization of this compound during fermentation and purification.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is the method of choice for the quantitative analysis of this compound.

General HPLC Method Parameters:

-

Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase : A gradient of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : UV detection at a wavelength where this compound exhibits maximum absorbance, or mass spectrometry for higher sensitivity and specificity.

-

Quantification : Based on a standard curve generated with purified this compound.

Structural Elucidation

The definitive identification and structural elucidation of this compound and its biosynthetic intermediates are accomplished using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.

Regulatory Mechanisms

The production of secondary metabolites like this compound in Streptomyces is tightly regulated at the transcriptional level. While the specific regulatory network governing the this compound biosynthetic gene cluster has not been elucidated in detail, it is likely controlled by a combination of pathway-specific regulators and global regulators that respond to nutritional and environmental signals. The identification of regulatory elements within the this compound BGC is an area for future research that could lead to strategies for enhancing production through genetic engineering.

Conclusion and Future Perspectives

This compound remains a molecule of significant interest due to its biological activities. A thorough understanding of its biosynthesis is fundamental for any efforts aimed at improving its production or generating novel analogs through biosynthetic engineering. While the core biosynthetic pathway has been elucidated, further research is needed to fully characterize the tailoring enzymes, understand the regulatory networks, and develop optimized fermentation and purification protocols. The application of synthetic biology and metabolic engineering approaches holds great promise for enhancing the production of this compound in its native host or in a heterologous expression system, thereby facilitating its further development as a potential therapeutic agent.

References

An In-Depth Technical Guide to the Terpentecin Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the biosynthetic pathway for terpentecin, a diterpenoid antibiotic with antitumor properties.[1] It details the genetic basis, enzymatic steps, and experimental verification of the pathway, offering valuable insights for researchers in natural product biosynthesis, synthetic biology, and pharmaceutical development.

The this compound Biosynthetic Gene Cluster (BGC)

This compound is produced by Streptomyces griseolosporeus strain MF730-N6.[2] Its biosynthesis originates from a dedicated gene cluster that contains genes for both the precursor supply and the core scaffold assembly. Sequence analysis has revealed a series of Open Reading Frames (ORFs) responsible for the pathway. The cluster notably includes genes for the mevalonate (B85504) (MVA) pathway, which supplies the essential isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[2][3] Upstream of the MVA genes, a set of seven ORFs (ORF8 to ORF14) are proposed to constitute the core this compound biosynthetic genes.[2]

Table 1: Key Genes and Putative Functions in the this compound BGC

| Gene/ORF | Putative Function | Role in Pathway | Reference |

| ORF1 | Geranylgeranyl Diphosphate (GGDP) Synthase | Synthesizes the C20 precursor GGDP from FPP and IPP. | [2] |

| ORF2-7 | Mevalonate Pathway Enzymes | Synthesize IPP and DMAPP precursors. | [2] |

| ORF11 (tpn2) | Class II Diterpene Cyclase | Catalyzes the initial protonation-initiated cyclization of GGDP to a clerodane intermediate. | [2] |

| ORF12 (tpn3) | Class I Diterpene Cyclase | Catalyzes the secondary ionization-dependent cyclization and rearrangement to form the terpentetriene (B1263631) skeleton. | [2] |

| Other ORFs (e.g., P450s) | Tailoring Enzymes (e.g., Cytochrome P450s) | Believed to perform the final oxidative modifications to convert terpentetriene into this compound. | [4] |

The Biosynthetic Pathway: From GGDP to this compound

The biosynthesis of the this compound core structure is a multi-step enzymatic process that begins with the universal C20 isoprenoid precursor, geranylgeranyl diphosphate (GGDP). The pathway proceeds through two distinct and sequential cyclization reactions, catalyzed by two different types of terpene cyclases, followed by a series of uncharacterized oxidation steps.[2]

-

GGDP Synthesis : The pathway begins with the formation of GGDP, catalyzed by the GGDP synthase encoded by ORF1.[2] This enzyme condenses one molecule of farnesyl diphosphate (FPP) with one molecule of IPP.

-

Step 1: First Cyclization (Class II) : The linear GGDP substrate is first acted upon by the ORF11 product, a Class II diterpene cyclase. This enzyme contains a characteristic DxDD motif and initiates catalysis via protonation of the terminal double bond of GGDP.[2] This leads to a cascade of cyclizations that forms the bicyclic ent-clerodane diphosphate intermediate, specifically terpentedienyl diphosphate.[2][4]

-

Step 2: Second Cyclization (Class I) : The intermediate product from the first step, terpentedienyl diphosphate, is then handed off to the ORF12 product, a Class I diterpene cyclase.[2] This enzyme features a conserved DDxxD motif and catalyzes the ionization of the diphosphate moiety to generate a carbocation. This is followed by a final deprotonation to form the stable tricyclic product, ent-clerod-3,13(16),14-triene, also known as terpentetriene.[2]

-

Step 3: Final Oxidations : The conversion of the hydrocarbon scaffold terpentetriene to the final bioactive molecule, this compound, requires several oxidation steps. The exact enzymes responsible for these transformations have not been experimentally verified, but the presence of cytochrome P450 monooxygenase genes within the BGC strongly suggests their involvement in these final tailoring reactions.[4]

References

- 1. Ancestral terpene cyclases: From fundamental science to applications in biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mining methods and typical structural mechanisms of terpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of Bacterial Diterpene Cyclases that Synthesize the Cembrane Skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unlocking Nature's Pharmacy: A Technical Guide to the Identification of the Terpentecin Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data associated with the identification and characterization of the terpentecin biosynthetic gene cluster (BGC). This compound, a diterpenoid antibiotic with antitumor properties, is produced by the actinomycete Streptomyces griseolosporeus. Understanding its genetic blueprint is paramount for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This document outlines the key genes, their putative functions, detailed experimental protocols for their identification, and a visualization of the biosynthetic pathway and experimental workflows.

The this compound Biosynthetic Gene Cluster: A Quantitative Overview

The this compound biosynthetic gene cluster from Streptomyces griseolosporeus MF730-N6 is comprised of a series of open reading frames (ORFs) responsible for the synthesis of the diterpenoid backbone, as well as tailoring and resistance mechanisms. The cluster includes genes for the mevalonate (B85504) pathway, which supplies the isopentenyl diphosphate (B83284) (IPP) precursor, and a set of genes dedicated to the conversion of geranylgeranyl diphosphate (GGDP) into this compound.

Table 1: Gene Organization and Putative Functions in the this compound Biosynthetic Gene Cluster

| Gene/ORF | Predicted Protein Size (amino acids) | Predicted Molecular Weight (kDa) | Putative Function |

| ORF1 | 303 | 33.4 | Geranylgeranyl diphosphate (GGDP) synthase |

| ORF2-7 | - | - | Mevalonate pathway enzymes for IPP synthesis |

| ORF8 | 511 | 54.9 | Efflux protein (resistance) |

| ORF9 | 283 | 30.6 | Unknown protein |

| ORF10 | 401 | 45.7 | P450-like monooxygenase |

| ORF11 | 308 | 35.1 | Diterpene cyclase (eukaryotic-like) |

| ORF12 | 338 | 38.2 | Diterpene cyclase (pentalenene synthase-like) |

| ORF13 | 401 | 45.7 | P450-like monooxygenase |

| ORF14 | 65 | 7.2 | Ferredoxin |

Note: Precise protein size and molecular weight for ORF2-7 are not detailed in the primary literature but are known components of the mevalonate pathway. Further bioinformatic analysis of the sequenced cluster would be required for exact values.

Table 2: Heterologous Production of this compound-Related Diterpenes

| Host Organism | Expressed Genes | Product | Titer (mg/L) | Reference |

| Escherichia coli | Terpentetriene synthase, ent-kaurene (B36324) synthase | Terpentetriene | 66 ± 4 | [1] |

| Escherichia coli | ent-kaurene synthase | ent-kaurene | 113 ± 7 | [1] |

Experimental Protocols for BGC Identification and Characterization

The identification and functional analysis of the this compound BGC involve a multi-step process encompassing genomic library construction, gene disruption, and heterologous expression. The following protocols provide a detailed methodology for these key experiments.

Genomic DNA Isolation from Streptomyces griseolosporeus**

This protocol outlines the extraction of high-molecular-weight genomic DNA suitable for constructing a cosmid library.

Materials:

-

S. griseolosporeus culture grown in a suitable liquid medium (e.g., TSB)

-

Lysozyme solution (50 mg/mL in TE buffer)

-

Proteinase K solution (20 mg/mL in TE buffer)

-

10% SDS solution

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Chloroform:isoamyl alcohol (24:1)

-

Isopropanol, ice-cold

-

70% Ethanol, ice-cold

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

-

Harvest mycelia from a 50 mL late-log phase culture by centrifugation at 5,000 x g for 10 minutes.

-

Wash the mycelia twice with 10% glycerol.

-

Resuspend the mycelial pellet in 5 mL of TE buffer containing 2 mg/mL lysozyme. Incubate at 37°C for 1 hour with gentle shaking.

-

Add 0.5 mL of 10% SDS and 0.25 mL of Proteinase K solution. Mix gently by inverting the tube and incubate at 55°C for 2 hours.

-

Perform a phenol:chloroform:isoamyl alcohol extraction by adding an equal volume of the mixture, inverting gently for 10 minutes, and centrifuging at 12,000 x g for 15 minutes.

-

Carefully transfer the upper aqueous phase to a new tube and repeat the extraction with chloroform:isoamyl alcohol.

-

Precipitate the genomic DNA by adding 0.7 volumes of ice-cold isopropanol. Spool the DNA using a sterile glass rod.

-

Wash the spooled DNA with 70% ethanol, air dry briefly, and resuspend in an appropriate volume of TE buffer.

-

Assess DNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

Cosmid Library Construction and Screening

This protocol describes the creation of a genomic library in a cosmid vector and its screening to identify clones containing the this compound BGC.

Materials:

-

High-molecular-weight S. griseolosporeus genomic DNA

-

Cosmid vector (e.g., SuperCos1)

-

Restriction enzyme (e.g., Sau3AI)

-

T4 DNA Ligase

-

Gigapack III XL Packaging Extract

-

E. coli host strain (e.g., XL1-Blue MR)

-

LB agar (B569324) plates with appropriate antibiotics

-

Gene-specific probes (e.g., for GGDP synthase or a conserved region of diterpene cyclases)

Procedure:

-

Partially digest 10 µg of genomic DNA with Sau3AI to obtain fragments predominantly in the 30-40 kb range.

-

Dephosphorylate the digested genomic DNA fragments.

-

Ligate the size-selected genomic DNA fragments with the prepared cosmid vector arms.

-

Package the ligation mixture into lambda phage particles using the packaging extract according to the manufacturer's instructions.

-

Transduce the E. coli host strain with the packaged cosmids and plate on selective LB agar plates.

-

Pick individual colonies into 96-well plates for library storage.

-

Screen the library by colony hybridization using a labeled probe specific for a key gene in the this compound pathway (e.g., GGDP synthase).

-

Isolate and characterize positive clones by restriction mapping and sequencing.

Gene Disruption via Homologous Recombination

This protocol details the targeted inactivation of a key biosynthetic gene (e.g., ORF11 or ORF12) in S. griseolosporeus to confirm its role in this compound production.[2][3]

Materials:

-

Cosmid containing the this compound BGC

-

Disruption cassette (e.g., an apramycin (B1230331) resistance gene flanked by FRT sites)

-

PCR primers with extensions homologous to the regions flanking the target gene

-

λ-Red recombinase-expressing E. coli strain (e.g., BW25113/pIJ790)

-

Methylation-deficient E. coli strain (e.g., ET12567/pUZ8002)

-

S. griseolosporeus spores

-

Appropriate growth media and antibiotics

Procedure:

-

Amplify the disruption cassette using primers with 5' extensions homologous to the regions immediately upstream and downstream of the target gene.

-

Transform the purified PCR product into the λ-Red recombinase-expressing E. coli strain harboring the target cosmid.

-

Select for recombinant cosmids where the target gene has been replaced by the disruption cassette.

-

Isolate the recombinant cosmid and transform it into the methylation-deficient E. coli strain for conjugation.

-

Conjugate the recombinant cosmid into S. griseolosporeus.

-

Select for exconjugants that have undergone a double-crossover event, resulting in the replacement of the native gene with the disruption cassette.

-

Confirm the gene disruption by PCR and Southern blot analysis.

-

Analyze the mutant strain for the loss of this compound production by HPLC or LC-MS.

Heterologous Expression in Streptomyces lividans**

This protocol describes the expression of the minimal set of this compound biosynthetic genes in a heterologous host to reconstitute the pathway.[4][5]

Materials:

-

Expression vector (e.g., pSET152-derived integrative plasmid)

-

Genes to be expressed (e.g., ORF1, ORF11, ORF12)

-

Constitutive promoter (e.g., ermEp*)

-

E. coli cloning strain (e.g., DH5α)

-

Methylation-deficient E. coli strain (e.g., ET12567/pUZ8002)

-

S. lividans host strain (e.g., TK24)

-

Appropriate growth media and antibiotics

Procedure:

-

Clone the GGDP synthase gene (ORF1) and the two diterpene cyclase genes (ORF11 and ORF12) into the expression vector under the control of a strong constitutive promoter.

-

Transform the resulting expression construct into the E. coli cloning strain for plasmid propagation and verification.

-

Transform the verified plasmid into the methylation-deficient E. coli strain.

-

Conjugate the expression plasmid from E. coli into S. lividans.

-

Select for S. lividans exconjugants containing the integrated plasmid.

-

Cultivate the recombinant S. lividans strain in a suitable production medium.

-

Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).

-

Analyze the extract by GC-MS or LC-MS for the production of the expected diterpene product (e.g., terpentetriene).

Visualizing the Pathway and Process

Graphical representations are essential for understanding the complex relationships in biosynthetic pathways and experimental workflows. The following diagrams were generated using the DOT language for Graphviz.

This compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for BGC Identification

Caption: Experimental workflow for this compound BGC identification.

Conclusion

The identification and characterization of the this compound biosynthetic gene cluster provide a critical foundation for the microbial production of this promising antitumor antibiotic. The methodologies outlined in this guide, from genomic library construction to heterologous expression, represent a robust framework for the discovery and functional analysis of novel natural product biosynthetic pathways. The quantitative data and visual representations serve as a valuable resource for researchers aiming to engineer the this compound pathway for improved yields and the generation of novel analogs, ultimately accelerating the drug development pipeline.

References

- 1. Genome - NCBI - NLM [ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Class II terpene cyclases: structures, mechanisms, and engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ancestral terpene cyclases: From fundamental science to applications in biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Terpentecin (C20H28O6): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpentecin is a diterpenoid antibiotic with the molecular formula C20H28O6.[1] First isolated from the culture broth of Kitasatosporia strain MF730-N6, this compound has demonstrated both antitumor and antibacterial properties.[1] Its mechanism of action is attributed to the inhibition of topoisomerase II, a critical enzyme in DNA replication and transcription. This document provides a comprehensive overview of the available technical data on this compound, including its biological activities, experimental protocols for its isolation and analysis, and a visualization of its biosynthetic pathway and proposed mechanism of action.

Physicochemical Properties

This compound is a complex organic molecule with a molecular weight of 364.44 g/mol . Its intricate structure is foundational to its biological activity.

| Property | Value | Source |

| Molecular Formula | C20H28O6 | [1] |

| Molecular Weight | 364.44 g/mol | |

| CAS Number | 100440-25-3 | |

| Appearance | White powder |

Biological Activity

This compound has been shown to exhibit inhibitory activity against both cancer cell lines and various bacteria. While the original research highlights these activities, specific quantitative data such as IC50 and Minimum Inhibitory Concentration (MIC) values are not detailed in the readily available literature.

Antitumor Activity

This compound has shown promising activity against several murine leukemia cell lines, prolonging the survival of mice bearing these tumors.[1]

| Cell Line | Activity | Quantitative Data (IC50) | In Vivo Efficacy |

| Leukemia L-1210 | Active | Data not available | Prolonged survival period in mice[1] |

| Leukemia P388 | Active | Data not available | Prolonged survival period in mice[1] |

| Ehrlich ascites carcinoma | Active | Data not available | Prolonged survival period in mice[1] |

Antibacterial Activity

The compound is effective against both Gram-positive and Gram-negative bacteria.[1]

| Bacterial Type | Representative Strains | Activity | Quantitative Data (MIC) |

| Gram-positive | Staphylococcus aureus (example) | Inhibited[1] | Data not available |

| Gram-negative | Escherichia coli (example) | Inhibited[1] | Data not available |

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and analysis of this compound's biological activity.

Isolation and Purification of this compound

This compound is isolated from the culture broth of Kitasatosporia strain MF730-N6.[1] The general workflow for its isolation and purification is as follows:

-

Fermentation: Culturing of Kitasatosporia strain MF730-N6 in a suitable broth medium to produce this compound.

-

Extraction: The culture broth is extracted with an organic solvent such as chloroform (B151607) to separate the crude antibiotic.[1]

-

Column Chromatography: The crude extract is subjected to column chromatography using silica (B1680970) gel and subsequently with a non-polar adsorbent resin like Diaion HP-20 for initial purification.[1]

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by high-performance reverse-phase thin-layer chromatography or HPLC to yield pure this compound.[1]

Biosynthesis of this compound

The biosynthesis of this compound proceeds via the mevalonate (B85504) pathway, leading to the formation of the diterpene precursor, geranylgeranyl diphosphate (B83284) (GGDP). A series of enzymatic reactions, including cyclizations and oxidations, then transforms GGDP into the final this compound molecule.

References

Terpentecin mechanism of action studies

An In-depth Technical Guide on the Core Mechanism of Action Studies of Terpentecin

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring diterpene antibiotic isolated from the culture broth of Kitasatosporia sp.[1] Its molecular formula is C20H28O6.[1] Early studies demonstrated its potential as an antitumor agent, showing efficacy in prolonging the survival of mice with various cancer models, including leukemia L-1210, P388, and Ehrlich ascites carcinoma.[1] As a member of the terpenoid class of compounds, this compound is part of a large family of natural products known for their diverse biological activities, including significant anticancer properties.[2][3] This document provides a comprehensive overview of the current understanding and proposed mechanisms underlying this compound's mode of action, focusing on the induction of endoplasmic reticulum (ER) stress and the subsequent activation of the Unfolded Protein Response (UPR), leading to cancer cell apoptosis.

The Unfolded Protein Response (UPR) as a Therapeutic Target in Cancer

Cancer cells have a high proliferation rate and metabolic activity, which places a heavy demand on the endoplasmic reticulum (ER) for protein synthesis and folding.[4] This often leads to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cancer cells hijack a cytoprotective signaling network called the Unfolded Protein Response (UPR).[4][5][6] The UPR's primary goal is to restore ER homeostasis, but if the stress is too prolonged or severe, the UPR switches from a pro-survival to a pro-apoptotic signal.[7][8] This dual nature makes the UPR a compelling target for cancer therapy.

The UPR is orchestrated by three ER-resident transmembrane sensors:

-

PERK (PKR-like ER kinase)

-

IRE1α (Inositol-requiring enzyme 1α)

-

ATF6 (Activating transcription factor 6)

In non-stressed cells, these sensors are kept in an inactive state through their association with the master ER chaperone GRP78 (78-kDa glucose-regulated protein), also known as BiP.[5][9] Upon ER stress, GRP78 preferentially binds to the accumulating unfolded proteins, causing its dissociation from the sensors and triggering their activation.[9][10] Pharmacological inhibition of GRP78 or induction of excessive ER stress can push cancer cells past their adaptive limits, triggering apoptosis.[11][12]

Proposed Mechanism of Action of this compound: GRP78 Inhibition and UPR Activation

While direct studies on this compound's specific molecular target are limited, its action as an antitumor diterpene strongly suggests a mechanism centered on the induction of ER stress-mediated apoptosis. The central hypothesis is that This compound functions as an inhibitor of the ER chaperone GRP78/BiP . Like other known GRP78 inhibitors such as HA15, this action would prevent the proper folding of proteins, leading to overwhelming ER stress and the sustained activation of all three UPR sensor pathways, ultimately converging on apoptosis.[11][12][13]

PERK Pathway Activation

Upon dissociation from GRP78, PERK oligomerizes and autophosphorylates, activating its kinase function.[9] Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This has two major consequences:

-

Global Translation Attenuation: Phosphorylated eIF2α inhibits the global synthesis of proteins, reducing the protein load on the ER.[7]

-

Preferential ATF4 Translation: It paradoxically promotes the translation of Activating Transcription Factor 4 (ATF4) mRNA.[7][14]

ATF4 is a key transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, crucially, apoptosis. Under prolonged ER stress, ATF4 induces the expression of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[7][15] CHOP promotes cell death by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic members of the same family, leading to mitochondrial dysfunction and caspase activation.[16]

Caption: The PERK signaling pathway activated by ER stress.

IRE1α Pathway Activation

IRE1α is the most conserved UPR sensor.[6][17] Like PERK, its activation upon GRP78 dissociation involves dimerization and autophosphorylation. Activated IRE1α possesses two distinct enzymatic activities: a kinase and an endoribonuclease (RNase).[17]

-

XBP1 Splicing: The most well-known function of IRE1α's RNase is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[18] This removes a small intron, causing a frameshift that results in the translation of a potent transcription factor, spliced XBP1 (XBP1s). XBP1s enters the nucleus and activates the transcription of genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to relieve stress.[17][19]

-

Apoptotic Signaling: Under sustained ER stress, IRE1α can also recruit the adaptor protein TRAF2, leading to the activation of the pro-apoptotic ASK1-JNK signaling cascade.[18][20] This pathway further contributes to apoptosis induction.

Caption: The IRE1α signaling pathway and its dual roles.

ATF6 Pathway Activation

ATF6 is a type II transmembrane protein.[10] When GRP78 dissociates, the full-length ATF6 protein (p90) is no longer retained in the ER and translocates to the Golgi apparatus.[10][21] In the Golgi, it is sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P).[21] This cleavage releases its N-terminal cytosolic fragment (ATF6f or p50), which is an active bZIP transcription factor.[10][22] ATF6f then moves to the nucleus to activate the transcription of UPR target genes, including ER chaperones like GRP78 and GRP94, and XBP1, thereby amplifying the UPR signal.[6][10]

Caption: The ATF6 signaling pathway initiated by ER stress.

Quantitative Data

Quantitative data on the direct activity of this compound are not extensively published. However, data from studies of potent GRP78 inhibitors and other cytotoxic diterpenes provide a relevant benchmark for the expected potency.

| Compound | Cell Line(s) | Assay Type | Measured Activity | Reference |

| HA15 (GRP78 Inhibitor) | A375 (Melanoma) | Cell Viability | IC50: 1-2.5 µM | |

| Poricotriol A (Triterpene) | HL60, A549, etc. | Cytotoxicity | IC50: 1.2-5.5 µM | |

| A new Diterpene | A549, DU145, etc. | Cytotoxicity | IC50: 13.9-30.8 µM | [23] |

| Terpinen-4-ol | A549, CL1-0 (NSCLC) | Cell Cycle | Increased Sub-G1 population at 0.08% | [24] |

This table summarizes data from related compounds to provide context for the potential efficacy of this compound. Further studies are required to establish the specific IC50 values for this compound across various cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments essential for validating the proposed mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[23]

-

Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan (B1609692) product. The amount of formazan is quantified by measuring the absorbance.[25]

-

Protocol:

-

Seed cancer cells (e.g., A549, HCT116) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere for 24 hours.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic/necrotic cells.[26]

-

Protocol:

-

Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.

-

Resuspend the cells in 100 µL of Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of Annexin V Binding Buffer and analyze the cells immediately using a flow cytometer.

-

Western Blot Analysis for UPR and Apoptosis Markers

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.

-

Protocol:

-

Treat cells with this compound for various time points (e.g., 0, 6, 12, 24 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

UPR Markers: anti-GRP78, anti-p-PERK, anti-p-eIF2α, anti-ATF4, anti-CHOP, anti-IRE1α, anti-XBP1s, anti-ATF6 (cleaved).

-

Apoptosis Markers: anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP.

-

Loading Control: anti-β-actin or anti-GAPDH.

-

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Summary and Future Directions

The antitumor activity of this compound is proposed to be mediated through the inhibition of the master ER chaperone GRP78. This action leads to chronic, unresolved ER stress, which forces the Unfolded Protein Response (UPR) to switch from a pro-survival to a pro-death signal. The concomitant activation of the PERK, IRE1α, and ATF6 pathways converges on the induction of apoptosis, leading to the selective death of cancer cells that are highly dependent on a functioning UPR for their survival.

Caption: Overall workflow of this compound-induced apoptosis.

Future research should focus on validating this proposed mechanism through direct experimental evidence. Key steps include confirming this compound's binding to and inhibition of GRP78, quantifying its cytotoxic effects across a broad panel of cancer cell lines, and performing in-vivo studies to correlate UPR activation with tumor regression. The synthesis of this compound analogues could also provide valuable structure-activity relationship (SAR) data to develop more potent and selective anticancer agents.[27]

References

- 1. Isolation and characterization of this compound, a new antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting Apoptosis Pathway with Natural Terpenoids: Implications for Treatment of Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Role of the ER-Induced UPR Pathway and the Efficacy of Its Inhibitors and Inducers in the Inhibition of Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the GRP78 Pathway for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of Unfolded Protein Response Pathway in Malignancies: Interplay with Extracellular Matrix and Targeting Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PERK Pathway and Neurodegenerative Disease: To Inhibit or to Activate? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular mechanism of ATF6 in unfolded protein response and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The GRP78/BiP inhibitor HA15 synergizes with mitotane action against adrenocortical carcinoma cells through convergent activation of ER stress pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Frontiers | CCT020312 Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Tannic Acid Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The IRE1α-XBP1 pathway function in hypoxia-induced pulmonary vascular remodeling, is upregulated by quercetin, inhibits apoptosis and partially reverses the effect of quercetin in PASMCs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. IRE1α‐XBP1s axis regulates SREBP1‐dependent MRP1 expression to promote chemoresistance in non‐small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. ATF6 as a Transcription Activator of the Endoplasmic Reticulum Stress Element: Thapsigargin Stress-Induced Changes and Synergistic Interactions with NF-Y and YY1 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

- 26. Induction of intrinsic and extrinsic apoptosis pathways in the human leukemic MOLT-4 cell line by terpinen-4-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Modular Chemoenzymatic Synthesis of Terpenes and their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Terpentecin: A Technical Guide to its Function as a Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Terpentecin is a naturally occurring diterpenoid with established antitumor properties. Its mechanism of action is centered on the inhibition of topoisomerase II, a critical enzyme in DNA replication, transcription, and chromosome segregation. By targeting this enzyme, this compound induces DNA damage, ultimately leading to cell death in rapidly proliferating cancer cells. This guide explores the biochemical and cellular consequences of this compound's interaction with topoisomerase II.

Mechanism of Action

Topoisomerase II enzymes resolve DNA topological problems by creating transient double-strand breaks, allowing for the passage of another DNA duplex through the break, and then religating the cleaved strands. This compound acts as a topoisomerase II poison. It stabilizes the covalent complex formed between topoisomerase II and DNA, an intermediate state in the enzyme's catalytic cycle. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. These persistent DNA lesions trigger downstream cellular responses, including cell cycle arrest and apoptosis.

Quantitative Data

Despite evidence of its antitumor activity, specific quantitative data for this compound, such as IC50 values for topoisomerase II inhibition and cytotoxicity against various cancer cell lines, are not widely reported in the available scientific literature. The following tables are provided as a template for the characterization of this compound and similar topoisomerase II inhibitors.

Table 1: Topoisomerase II Inhibitory Activity of this compound

| Assay Type | Target | IC50 (µM) | Reference Compound | IC50 (µM) |

| Topoisomerase IIα Decatenation | Human Topoisomerase IIα | Data not available in the searched literature | Etoposide | Data not available |

| Topoisomerase IIβ Decatenation | Human Topoisomerase IIβ | Data not available in the searched literature | Etoposide | Data not available |

Table 2: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |

| P388 | Murine Leukemia | Data not available in the searched literature | Doxorubicin | Data not available |

| L1210 | Murine Leukemia | Data not available in the searched literature | Doxorubicin | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize topoisomerase II inhibitors like this compound.

Topoisomerase II Decatenation Assay

This assay measures the ability of topoisomerase II to resolve catenated kinetoplast DNA (kDNA) into individual minicircles. Inhibition of this activity is a hallmark of topoisomerase II-targeted drugs.

Materials:

-

Human Topoisomerase IIα or IIβ

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

TAE or TBE buffer

-

Ethidium (B1194527) bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

2 µL 10x Assay Buffer

-

1 µL kDNA (e.g., 200 ng/µL)

-

1 µL this compound at various concentrations (or solvent control)

-

x µL Nuclease-free water to bring the volume to 19 µL

-

-

Initiate the reaction by adding 1 µL of human topoisomerase II enzyme.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding 4 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel in TAE or TBE buffer.

-

Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Decatenated minicircles will migrate into the gel, while catenated kDNA will remain in the well. The inhibition is quantified by the reduction of decatenated product.

DNA Cleavage Assay

This assay determines if a compound stabilizes the topoisomerase II-DNA cleavage complex, leading to an increase in linear DNA.

Materials:

-

Human Topoisomerase IIα or IIβ

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II Assay Buffer

-

This compound

-

SDS (Sodium Dodecyl Sulfate)

-

Proteinase K

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

2 µL 10x Assay Buffer

-

1 µL supercoiled plasmid DNA (e.g., 300 ng/µL)

-

1 µL this compound at various concentrations (or solvent control)

-

x µL Nuclease-free water to bring the volume to 19 µL

-

-

Add 1 µL of human topoisomerase II enzyme to initiate the reaction.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction and trap the cleavage complex by adding 2 µL of 10% SDS.

-

Add 2 µL of Proteinase K (e.g., 10 mg/mL) to digest the enzyme.

-

Incubate at 50°C for 30-60 minutes.

-

Add loading dye and load the samples onto a 1% agarose gel.

-

Perform electrophoresis and visualize the DNA.

-

The appearance of a linear DNA band indicates the stabilization of the cleavage complex.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a compound.

Materials:

-

Cancer cell lines (e.g., P388, L1210)

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways

Topoisomerase II inhibitors, by inducing DNA double-strand breaks, can activate a variety of cellular signaling pathways, most notably those leading to apoptosis. While the specific pathways activated by this compound have not been detailed in the searched literature, a common pathway initiated by DNA damage involves the activation of ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases phosphorylate a cascade of downstream targets, including p53 and Chk2, which can lead to cell cycle arrest and the initiation of the intrinsic apoptotic pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, followed by the activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.

Conclusion

This compound is a promising antitumor agent that targets topoisomerase II, a validated and critical target in cancer therapy. Its mechanism of action, involving the stabilization of the topoisomerase II-DNA cleavage complex, leads to the accumulation of DNA double-strand breaks and subsequent cell death. While further research is required to quantify its inhibitory and cytotoxic potency and to elucidate the specific signaling pathways it modulates, the information and protocols provided in this guide offer a solid foundation for the continued investigation and development of this compound as a potential therapeutic agent.

Terpentecin: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpentecin is a diterpenoid antibiotic first isolated from Kitasatosporia sp.[1] and later also found to be produced by Streptomyces sp. It has garnered significant interest within the scientific community due to its potent antitumor and antibacterial properties. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, quantitative efficacy data, and the experimental methodologies used for its evaluation.

Core Mechanism of Action: Topoisomerase II Poisoning

The primary mechanism underlying this compound's anticancer activity is its function as a topoisomerase II poison. Unlike some anticancer agents that inhibit the catalytic activity of topoisomerase II, this compound stabilizes the transient "cleavable complex" formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the double-strand breaks created by the enzyme, leading to an accumulation of DNA damage and ultimately triggering apoptotic cell death.[2][3]

dot

Caption: Mechanism of this compound as a Topoisomerase II Poison.

Quantitative Assessment of Biological Activity

The biological activity of this compound has been quantified through various in vitro assays, demonstrating its efficacy against both cancer cells and bacteria.

Cytotoxic Activity Against Cancer Cells

This compound exhibits potent cytotoxic effects against murine leukemia cells. Further research is required to establish a broader profile of its activity against a panel of human cancer cell lines.

| Cell Line | Organism | IC50 (µg/mL) | Reference |

| Leukemia L1210 | Mouse | 0.07 | [4] |

Antibacterial Activity

This compound has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.[5] Specific Minimum Inhibitory Concentration (MIC) values are essential for a comprehensive understanding of its antibacterial spectrum.

| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |

| Escherichia coli NIHJ | Gram-Negative | 0.78 (decreased viable cells) | [4] |

| Bacillus subtilis M45T (rec-) | Gram-Positive | Stronger activity than wild type | [4] |

| Escherichia coli BE1121 (rec A-) | Gram-Negative | Stronger activity than wild type | [4] |

Key Biological Effects

Inhibition of DNA Synthesis

A key consequence of this compound's interaction with the topoisomerase II-DNA complex is the potent inhibition of DNA synthesis. This has been observed in both bacterial and mammalian cells.

-

In Escherichia coli NIHJ, this compound at a concentration of 6.25 µg/mL inhibited the incorporation of [14C]thymidine by 70% within 30 minutes.[4]

-

In mammalian cells, this compound also demonstrated a stronger inhibition of [14C]thymidine incorporation compared to the incorporation of precursors for RNA and protein synthesis.[4]

dot

Caption: this compound's inhibitory effect on DNA synthesis.

Effects on Cell Cycle and Apoptosis

While direct studies on this compound's effect on the cell cycle are limited, its mechanism of action as a topoisomerase II poison strongly suggests an induction of cell cycle arrest, likely at the G2/M phase, as cells attempt to repair the extensive DNA damage before proceeding to mitosis. The accumulation of irreparable double-strand breaks is a potent trigger for apoptosis, the programmed cell death pathway. The signaling cascade initiated by these DNA breaks likely involves the activation of DNA damage response (DDR) pathways, leading to the activation of effector caspases and the execution of apoptosis.

dot

Caption: Proposed apoptotic signaling pathway for this compound.

Experimental Protocols

Topoisomerase II-Mediated DNA Cleavage Assay

This assay is fundamental to confirming the mechanism of action of this compound as a topoisomerase II poison.

Objective: To determine the ability of this compound to stabilize the covalent complex between topoisomerase II and DNA, resulting in an increase in linear DNA.

Materials:

-

Purified human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound stock solution (in DMSO)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 1 mM ATP)

-

Stop Solution (e.g., 1% SDS, 10 mM EDTA, 0.25 mg/mL Proteinase K)

-

Agarose (B213101) gel electrophoresis system

-

DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

-

Prepare reaction mixtures containing reaction buffer, supercoiled plasmid DNA, and varying concentrations of this compound. Include a no-drug control and a vehicle (DMSO) control.

-

Initiate the reaction by adding purified topoisomerase IIα to each tube.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reactions by adding the stop solution and incubate at 50°C for 30 minutes to digest the protein.

-

Analyze the DNA products by agarose gel electrophoresis.

-

Stain the gel and visualize the DNA bands under UV light. An increase in the linear form of the plasmid DNA with increasing concentrations of this compound indicates the stabilization of the cleavable complex.

dot

Caption: Workflow for the Topoisomerase II DNA Cleavage Assay.

DNA Synthesis Inhibition Assay

This assay quantifies the effect of this compound on DNA replication in cells.

Objective: To measure the inhibition of DNA synthesis by this compound by quantifying the incorporation of a radiolabeled nucleoside.

Materials:

-

Cancer cell line of interest (e.g., L1210) or bacterial strain (e.g., E. coli)

-

Complete cell culture medium or bacterial growth medium

-

This compound stock solution

-

[¹⁴C]Thymidine

-

Trichloroacetic acid (TCA)

-

Scintillation counter and vials

Procedure:

-

Seed cells or inoculate bacteria and allow them to enter the logarithmic growth phase.

-

Treat the cells/bacteria with various concentrations of this compound for a specified time. Include untreated and vehicle controls.

-

Add [¹⁴C]thymidine to the medium and incubate for a short period (e.g., 30 minutes) to allow for incorporation into newly synthesized DNA.

-

Harvest the cells/bacteria and wash to remove unincorporated [¹⁴C]thymidine.

-

Precipitate the macromolecules, including DNA, by adding cold TCA.

-

Wash the precipitate with TCA to remove any remaining unincorporated label.

-

Dissolve the precipitate and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of DNA synthesis relative to the untreated control.

In Vivo Antitumor Activity

Studies in murine models have shown that this compound can prolong the survival of mice with leukemia L-1210, P388, and Ehrlich ascites carcinoma, indicating its potential for in vivo efficacy.[5] Further preclinical studies are necessary to fully evaluate its therapeutic potential in various cancer models.

Conclusion

This compound is a promising natural product with significant biological activity as an anticancer and antibacterial agent. Its well-defined mechanism of action as a topoisomerase II poison, coupled with its ability to inhibit DNA synthesis, makes it an attractive candidate for further drug development. This guide provides a foundational understanding of its biological properties and the methodologies to assess them. Future research should focus on expanding the quantitative data on its efficacy against a wider range of human cancer cell lines and clinically relevant bacterial strains, elucidating the detailed signaling pathways of apoptosis it induces, and conducting comprehensive in vivo studies to establish its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an inhibitor of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and characterization of this compound, a new antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

Terpentecin: A Technical Guide to its Antibacterial and Antifungal Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpentecin is a diterpenoid antibiotic produced by species of Kitasatosporia and Streptomyces.[1][2] First isolated in 1985, it has demonstrated inhibitory effects against a range of bacteria.[1] This document provides a comprehensive overview of the current scientific understanding of this compound's antimicrobial properties, with a focus on its antibacterial and antifungal spectrum, mechanism of action, and the experimental methodologies used for its evaluation. While initial studies have confirmed its activity against both Gram-positive and Gram-negative bacteria, a comprehensive quantitative analysis across a wide range of microbial species is not yet available in the published literature.[1] The primary mechanism of its antibacterial action is believed to be the inhibition of DNA synthesis through the targeting of DNA topoisomerase II (gyrase).[3]

Antibacterial Spectrum

This compound has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria.[1] However, detailed Minimum Inhibitory Concentration (MIC) data across a broad panel of bacterial species is limited in the current scientific literature. The available data is summarized below.

Table 1: Antibacterial Activity of this compound

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | NIHJ | 0.78* | [3] |

| Bacillus subtilis | M45T (rec-) | Stronger activity than wild type | [3] |

| Escherichia coli | BE1121 (rec A-) | Stronger activity than wild type | [3] |